1,3-Diethyl 2-(2,2,2-trifluoroacetamido)propanedioate
Overview
Description
“1,3-Diethyl 2-(2,2,2-trifluoroacetamido)propanedioate” is a synthetic compound that belongs to the family of propanedioates. It has a molecular weight of 271.19 g/mol .
Molecular Structure Analysis
The molecular formula of “1,3-Diethyl 2-(2,2,2-trifluoroacetamido)propanedioate” is C9H12F3NO5 . The InChI code is 1S/C9H12F3NO5/c1-3-17-6(14)5(7(15)18-4-2)13-8(16)9(10,11)12/h5H,3-4H2,1-2H3,(H,13,16) .Physical And Chemical Properties Analysis
The compound has a complexity of 311 and a topological polar surface area of 81.7Ų . It has a rotatable bond count of 7 . The compound is canonicalized .Scientific Research Applications
Catalytic Applications
1,3-Diethyl 2-(2,2,2-trifluoroacetamido)propanedioate, though not directly studied, is structurally related to compounds that have been the subject of catalytic research. For instance, the boron trifluoride diethyl etherate catalyzed intramolecular cyclization of diethyl 2-(dialkoxyphosphorylethynyl)-2-arylaminomalonates is a significant process. This method produces 3-phosphonylated indoles and diethyl 2-[3-(dialkoxyphosphoryl)-1H-indol-2-yl]propanedioates, which can further undergo decarboxylation to form ethyl 2-[3-(dialkoxyphosphoryl)-1H-indol-2-yl]acetates (Egorova et al., 2017).
Complexation Studies
The complexation behavior of compounds similar to 1,3-Diethyl 2-(2,2,2-trifluoroacetamido)propanedioate has been studied. Specifically, the complexation of 1,3-diethyl 2-(azulen-1-ylmethylene)propanedioate with lanthanide cations has been investigated using electrochemical methods and UV-Vis spectroscopy (Amarandei et al., 2014).
Material Science Applications
Research in material science has explored the excess molar volumes of 1,3-diethyl propanedioate with various alcohols at different temperatures. This study, which used an oscillating densimeter, provides insights into the interactions and molecular structure of such compounds (Wang & Yan, 2010).
Food Science
In food science, methods for determining chloropropanols in food products have utilized derivatives of 1,3-diethyl propanedioate. These methods involve extraction with diethyl ether and purification with methanol, demonstrating the compound's relevance in analytical chemistry as applied to food safety (Jian-ke, 2004).
Chemical Synthesis
The compound has also been involved in the synthesis of other chemicals. For example, an improved high-yielding procedure for diethyl 2,2,2-trichloroethyledine-propanedioate using a montmorillonite K-10 catalyst has been developed, highlighting its potential in synthetic chemistry (Deshmukh et al., 1999).
Safety and Stability
An important aspect of handling 1,3-diethyl propanedioate derivatives is understanding their safety and stability. A study reported the hazard evaluation of a reaction involving 1,3-diethyl propanedioate and Fuming Nitric acid. This work is crucial for mastering thermal runaway situations in chemical processes (Veedhi et al., 2016).
properties
IUPAC Name |
diethyl 2-[(2,2,2-trifluoroacetyl)amino]propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3NO5/c1-3-17-6(14)5(7(15)18-4-2)13-8(16)9(10,11)12/h5H,3-4H2,1-2H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKULJLHFWHSYLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diethyl 2-(2,2,2-trifluoroacetamido)propanedioate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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